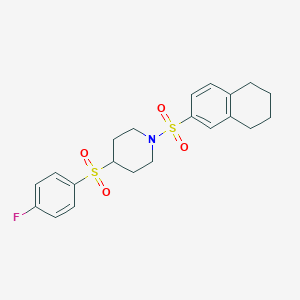

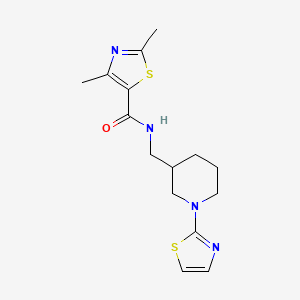

![molecular formula C16H12N4O4S B2877462 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 2034374-11-1](/img/structure/B2877462.png)

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrido[2,3-d]pyrimidines are an important class of nitrogen heterocyclic compounds with a wide range of applications . These compounds have proven to be convenient building blocks for the synthesis of various fused heterocycles . They exhibit a wide range of biological properties such as antiviral, anti-inflammatory, antimicrobial, antifungal, and anticancer activity .

Synthesis Analysis

A facile, operationally simple, and highly efficient one-pot coupling of 2,6-diaminopyrimidin-4(3H)-one and ethyl-2,4-dioxo-4-phenylbutanoate derivatives has been reported . This method afforded a novel series of ethyl-2-amino-3,4-dihydro-4-oxo-5-phenyl pyrido[2,3-d]pyrimidine-7-carboxylate heterocycle derivatives in high yields under refluxing AcOH .Chemical Reactions Analysis

The reaction of 2,4-diaminopyrimidin-6(1H)-one with methyl 4-aryl-2,4-dioxobutanoates in glacial acetic acid led to the formation of methyl 2-amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

A significant body of research has focused on the synthesis of derivatives related to N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide and their potential antimicrobial properties. For instance, synthesized pyridothienopyrimidinones have been reported to possess antistaphylococcal activity, suggesting their utility in combating bacterial infections (Kostenko et al., 2008). Further research into the synthesis and antibacterial activity of 3,4-dihyhdropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones supports these findings, underlining the potential of these compounds in the development of new antimicrobial agents (Kostenko et al., 2008).

Synthetic Chemistry

The versatility of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide is also evident in synthetic chemistry applications. Studies exploring new heterocyclic systems have demonstrated that derivatives of this compound can serve as intermediate compounds for the synthesis of substituted pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidines, highlighting their significance in the creation of novel chemical entities (Sirakanyan et al., 2019).

Anticancer Research

In the realm of anticancer research, derivatives related to N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide have been synthesized and evaluated for their potential anticancer activities. Notably, novel pyrazolopyrimidines derivatives were investigated as anticancer and anti-5-lipoxygenase agents, revealing a new avenue for the exploration of cancer therapeutics (Rahmouni et al., 2016).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism, making it a significant target for antimicrobial activity.

Mode of Action

The compound interacts with its target by docking against the acetyl-CoA carboxylase enzyme . This interaction likely inhibits the enzyme’s activity, leading to disruption in essential biochemical processes within the microbial cells.

Biochemical Pathways

The inhibition of acetyl-CoA carboxylase disrupts the fatty acid biosynthesis pathway . This disruption can lead to a deficiency in essential cellular components, affecting cell membrane integrity and function, and ultimately leading to cell death.

Result of Action

The compound’s action results in significant antimicrobial activity. It has been tested for in vitro antimicrobial activity on Gram-positive and Gram-negative bacteria, as well as anti-fungal activity . The compound’s action leads to the inhibition of growth and proliferation of these microorganisms.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound exhibits fungicidal activity, suggesting it may be particularly effective in environments where fungal pathogens are prevalent . .

Eigenschaften

IUPAC Name |

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]furo[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O4S/c21-14(12-8-10-11(24-12)2-1-4-17-10)18-5-6-20-15(22)13-9(3-7-25-13)19-16(20)23/h1-4,7-8H,5-6H2,(H,18,21)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUCVCYNUJYTPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(O2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

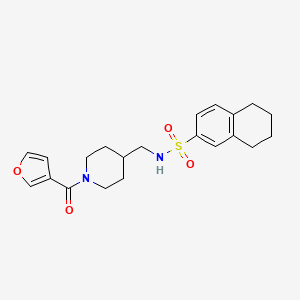

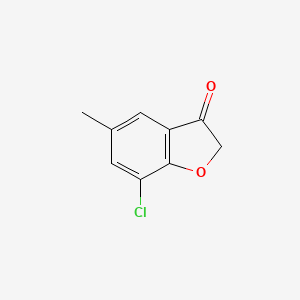

![3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2877379.png)

![Ethyl 2-[4-(hydroxymethyl)-3-methoxyphenyl]acetate](/img/structure/B2877387.png)

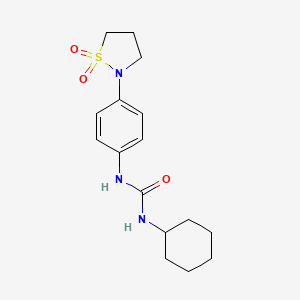

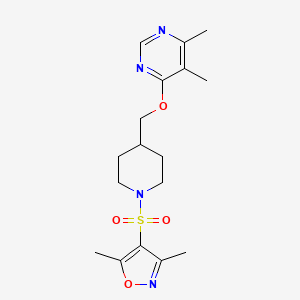

![Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B2877389.png)

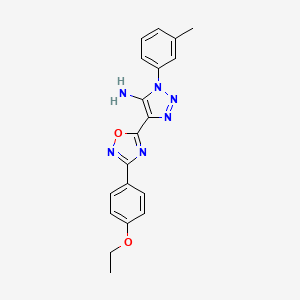

![3-(4-fluorophenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2877395.png)

![N,N-dimethyl-4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide](/img/structure/B2877398.png)

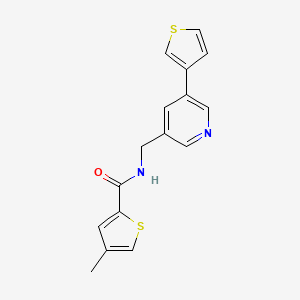

![3-(3-bromo-4-methoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2877399.png)